Dibenzyl 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate
CAS No.:
Cat. No.: VC13662244
Molecular Formula: C30H25FNO6P
Molecular Weight: 545.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H25FNO6P |
|---|---|
| Molecular Weight | 545.5 g/mol |
| IUPAC Name | dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate |
| Standard InChI | InChI=1S/C30H25FNO6P/c1-35-28-16-15-25-29(27(33)18-26(32-25)23-13-8-14-24(31)17-23)30(28)38-39(34,36-19-21-9-4-2-5-10-21)37-20-22-11-6-3-7-12-22/h2-18H,19-20H2,1H3,(H,32,33) |
| Standard InChI Key | NXOBWWCPDKBZEC-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, dibenzyl [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] phosphate, reflects its intricate structure, which combines a quinoline scaffold with a fluorophenyl substituent and a phosphate ester group . Key spectral data, including ¹H NMR and ³¹P NMR, confirm the regiochemistry of the phosphate group and the substitution pattern on the quinoline ring . The SMILES notation (COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5) provides a standardized representation of its connectivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₅FNO₆P | |
| Molecular Weight | 545.5 g/mol | |
| CAS Number | 1256037-41-8 (related precursor) | |
| PubChem CID | 49840581 | |
| Spectral Data (¹H NMR) | δ 5.28 (benzylic protons) |
Synthetic Precursors
The synthesis of this compound relies on intermediates such as 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (CAS: 1256037-41-8), which undergoes phosphorylation using tetrabenzyl pyrophosphate under anhydrous conditions . The choice of phosphorylation reagent and solvent (e.g., tetrahydrofuran) critically impacts yield, with optimized protocols achieving 74% efficiency .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
-
Quinoline Core Formation: Cyclization of 2-amino-4,5-methylenedioxyacetophenone with a fluorophenyl-substituted benzoyl chloride generates the quinoline backbone .
-
Phosphorylation: Treatment with tetrabenzyl pyrophosphate in the presence of sodium hydride introduces the dibenzyl phosphate group at the 5-position of the quinoline ring .
Table 2: Key Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | NaOH, reflux in dioxane | 68–74% | |
| Phosphorylation | Tetrabenzyl pyrophosphate, NaH | 74% |
Stability and Solvent Effects
The compound exhibits limited stability in protic solvents. In methanol, it undergoes regioselective dephosphorylation, yielding monophosphate derivatives . This decomposition pathway is attributed to nucleophilic attack by methanol on the benzylic carbon of the phosphate ester, a phenomenon rarely observed in related compounds .
Biological Activity and Anticancer Mechanisms
In Vitro Cytotoxicity
Structural analogues, such as YJC-1 (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), demonstrate potent anticancer activity against human lung carcinoma A549 cells (IC₅₀ = 4.8 µM) . These compounds induce mitotic arrest by stabilizing microtubules and downregulating cyclin B1/CDK1 complexes . While direct data on the title compound’s cytotoxicity is limited, its phosphate group likely enhances water solubility, facilitating prodrug activation in vivo .
Prodrug Activation
The dibenzyl phosphate moiety serves as a prodrug strategy, enabling enzymatic hydrolysis to release the active metabolite, 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-ol . In vivo studies in MCF-7 xenograft models show that related phosphate prodrugs reduce tumor volume by >50% compared to controls .
Pharmacokinetic Considerations
Solubility and Bioavailability
The log P value of the compound (predicted 1.23) suggests moderate lipophilicity, balanced by the hydrophilic phosphate group . This duality enhances membrane permeability while maintaining solubility in physiological fluids .
Metabolic Pathways
Hydrogenolysis of the dibenzyl phosphate group (e.g., via hepatic esterases) generates the active metabolite, which is further conjugated to glucuronide derivatives for renal excretion .
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